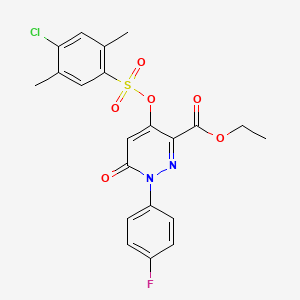
5-Iodo-2-(trifluoromethyl)pyridin-4-amine
Vue d'ensemble
Description
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1239462-10-2 . It has a molecular weight of 288.01 . The IUPAC name for this compound is this compound . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H, (H2,11,12) . This indicates that the compound has a pyridine ring with iodine and trifluoromethyl groups attached to it, along with an amine group.Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes, including yttrium and gadolinium, is one area where derivatives of pyridine, like 5-Iodo-2-(trifluoromethyl)pyridin-4-amine, find application. These complexes are used to facilitate ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products (Nagae et al., 2015).
Structural and Spectroscopic Studies
This compound is also used in structural and spectroscopic studies. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was studied, resulting in the formation of novel compounds whose structures were characterized by techniques such as UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011).
Synthesis of Complex Organic Molecules
This chemical is involved in the synthesis of complex organic molecules. A study demonstrated a process for the selective construction of various substituted pyridines based on the catabolism and reconstruction behaviors of amino acids, using molecular iodine as a tandem catalyst (Xiang et al., 2016).
Microporous Material Synthesis
In the field of materials science, derivatives of pyridine are utilized in the synthesis of microporous materials. A study reported the synthesis of large-pore gallium oxyfluorophosphates using a combination of two structure-directing amines, including pyridine (Weigel et al., 1997).
Development of Anticancer Agents
Derivatives of trifluoromethyl-substituted pyridine, which may include this compound, have been explored for their potential as anticancer agents. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines (Chavva et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNOBUKLSOYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)
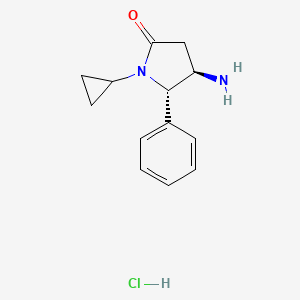
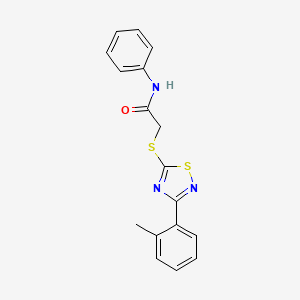
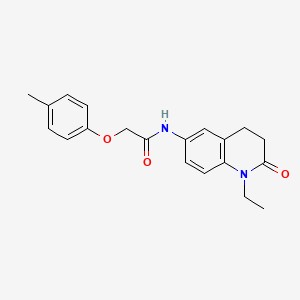
![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)
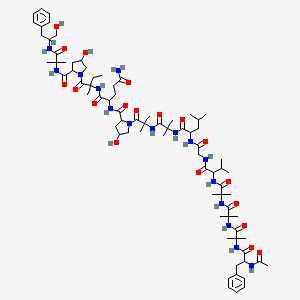
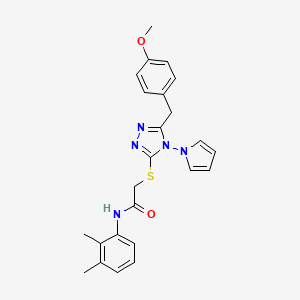

![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)
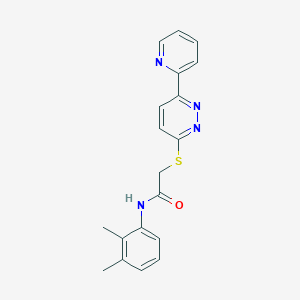
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
